

A Technical Guide to 2,4-Dimethylthiazole (CAS 541-58-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethylthiazole

Cat. No.: B1360104

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2,4-Dimethylthiazole** (CAS 541-58-2), a heterocyclic compound of significant interest in both industrial and research settings. It details the molecule's physicochemical properties, synthesis protocols, spectroscopic analysis, biological relevance, and safety information. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, drug discovery, and agrochemical development.

Physicochemical and Spectroscopic Data

2,4-Dimethylthiazole is a colorless to pale yellow liquid known for its potent and distinct aroma, often described as nutty, roasted, or coffee-like.[1] It is characterized by a five-membered thiazole ring containing sulfur and nitrogen atoms, with methyl groups at the 2 and 4 positions.[2] While it has limited solubility in water, it is readily soluble in many organic solvents. [1][2]

Table 1: Physicochemical Properties of **2,4-Dimethylthiazole**

Property	Value	Reference
CAS Number	541-58-2	[3]
Molecular Formula	C ₅ H ₇ NS	[1][2][4]
Molecular Weight	113.18 g/mol	[1][4][5]
Boiling Point	143-146 °C	[1][3][6]
Density	1.057 g/mL	[7]
Specific Gravity	1.054 - 1.065 @ 20 °C	[5]
Refractive Index	1.502 - 1.514 @ 20 °C	[5]
Vapor Pressure	5.08 mmHg @ 25 °C	[5]
Flash Point	49.44 °C (121 °F)	[5]

| Appearance | Colorless to pale yellow liquid |[1][2][5] |

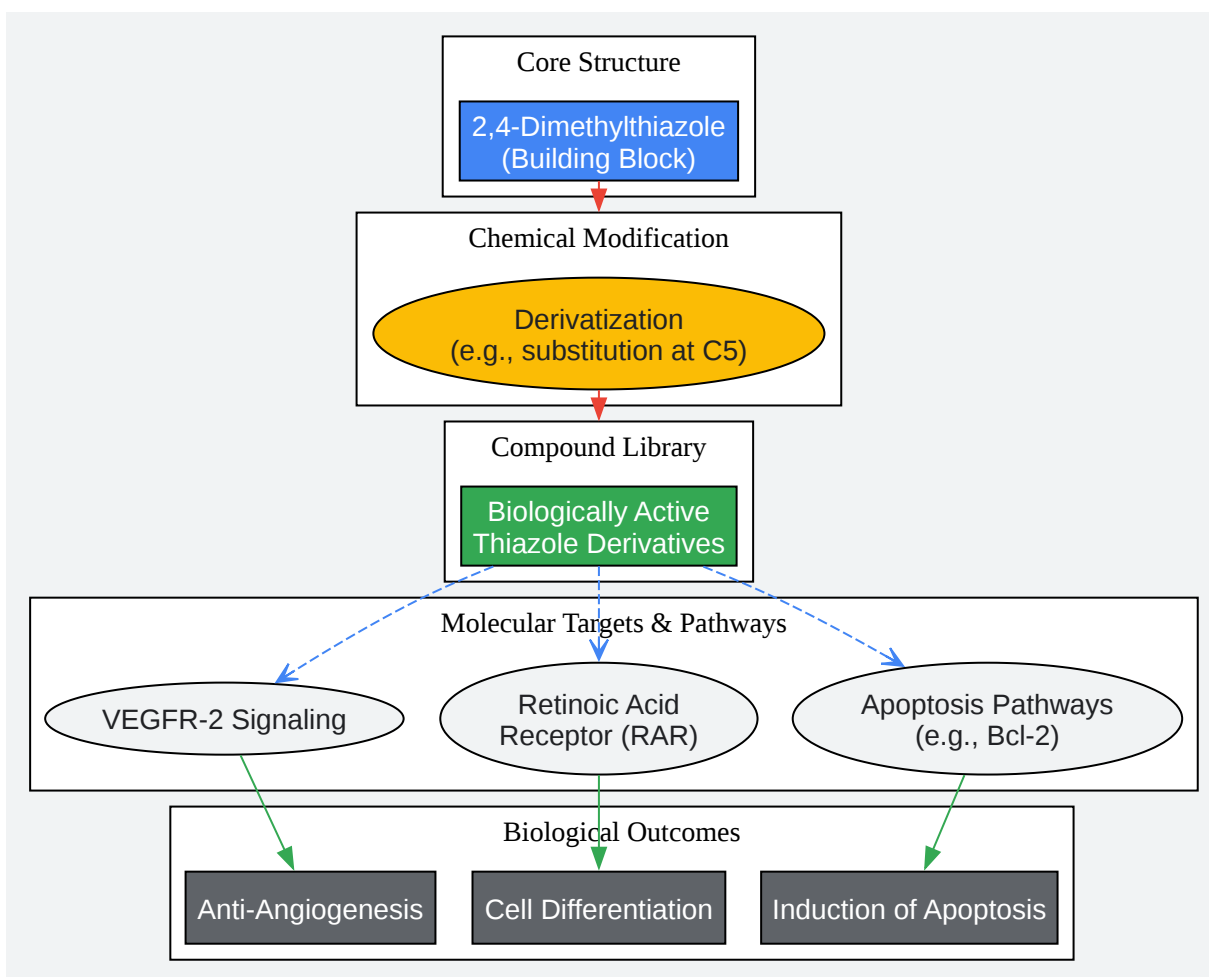
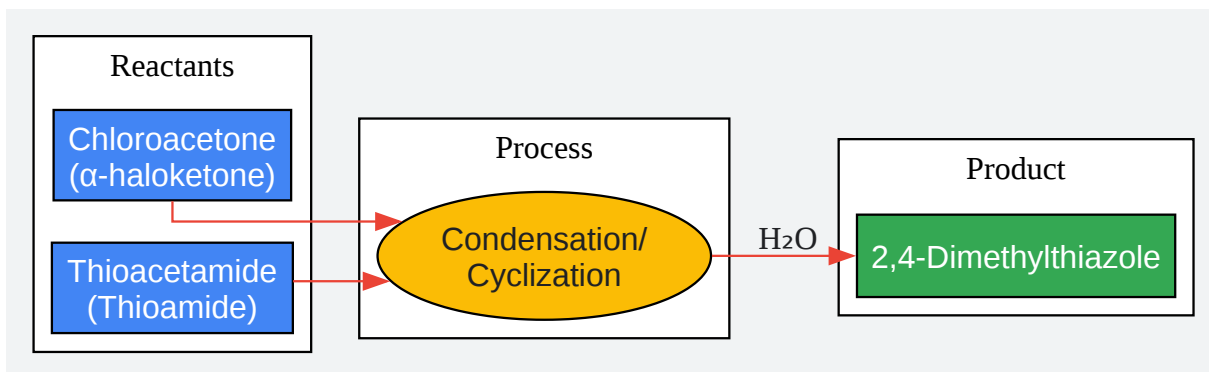
Table 2: Predicted Spectroscopic Data for **2,4-Dimethylthiazole**

Technique	Expected Features
^1H NMR	- Three distinct signals: two singlets for the two methyl groups (CH_3) and one singlet for the proton on the thiazole ring (C-H). - Approximate chemical shifts (δ): ~2.7 ppm (s, 3H, C2- CH_3), ~2.4 ppm (s, 3H, C4- CH_3), ~6.9 ppm (s, 1H, C5-H).
^{13}C NMR	- Five distinct signals corresponding to the five carbon atoms. - Approximate chemical shifts (δ): ~165 ppm (C2), ~150 ppm (C4), ~115 ppm (C5), ~20 ppm (C2- CH_3), ~17 ppm (C4- CH_3).
IR (Infrared)	- C-H stretching from the aromatic ring (~3100 cm^{-1}). - C-H stretching from the aliphatic methyl groups (~2950-2850 cm^{-1}). - C=N and C=C stretching from the thiazole ring (~1500-1450 cm^{-1}).

| MS (Mass Spec) | - Molecular ion peak (M^+) at $m/z = 113$. |

Synthesis and Experimental Protocols

The most common and versatile method for synthesizing **2,4-Dimethylthiazole** is the Hantzsch thiazole synthesis, which involves the condensation of an α -haloketone with a thioamide.[\[8\]](#)[\[9\]](#)



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. CAS 541-58-2: 2,4-Dimethylthiazole | CymitQuimica [cymitquimica.com]
- 3. 2,4-Dimethylthiazole | C₅H₇NS | CID 10934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]
- 5. 2,4-dimethyl thiazole, 541-58-2 [thegoodscentcompany.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to 2,4-Dimethylthiazole (CAS 541-58-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360104#2-4-dimethylthiazole-cas-number-541-58-2-details]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com